Tigecycline

概要

説明

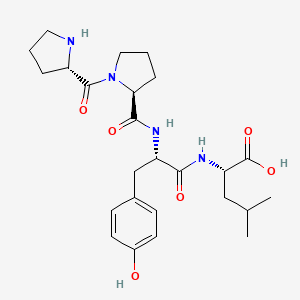

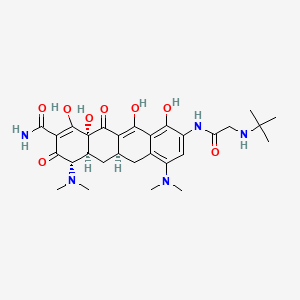

チゲサイクリンは、テトラサイクリン系抗生物質に属するグリシルサイクリン系抗生物質です。それは、黄色ブドウ球菌、アシネトバクター・バウマニ、大腸菌などの細菌における抗生物質耐性という増え続ける問題に対処するために開発されました。 チゲサイクリンは静脈内投与され、複雑な皮膚および組織感染症、複雑な腹腔内感染症、および院内感染性細菌性肺炎など、さまざまな細菌感染症の治療に使用されます .

科学的研究の応用

Tigecycline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of antibiotic resistance and the development of new antibiotics. In biology, this compound is used to investigate bacterial protein synthesis and the effects of antibiotics on bacterial cells. In medicine, it is a critical drug for treating multidrug-resistant bacterial infections. Industrially, this compound is used in the development and testing of new antimicrobial agents .

作用機序

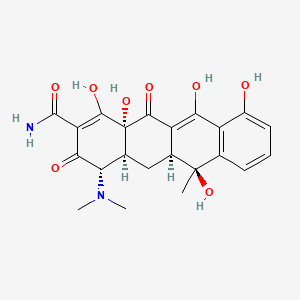

チゲサイクリンは、細菌におけるタンパク質合成を阻害することによってその効果を発揮します。それは30Sリボソームサブユニットに結合し、アミノアシルtRNA分子がリボソームのA部位への侵入をブロックします。これにより、アミノ酸残基が伸長中のペプチド鎖に取り込まれることが妨げられ、細菌タンパク質合成が効果的に停止します。 ミノサイクリンの9位にグリシラミド部分を付加することで、チゲサイクリンは、排出ポンプやリボソーム保護などの一般的なテトラサイクリン耐性機構を回避できます .

Safety and Hazards

生化学分析

Biochemical Properties

Tigecycline overcomes the two major resistance mechanisms of tetracycline: tetracycline-specific efflux pump acquisition and ribosomal protection . It is active against many gram-positive and -negative organisms, including methicillin-resistant Staphylococcus aureus, vancomycin-intermediate and -resistant enterococci, and extended-spectrum β-lactamase–producing Escherichia coli and Klebsiella pneumoniae .

Cellular Effects

This compound is concentrated in cells and is eliminated primarily via biliary excretion . It does not interfere with common cytochrome P450 enzymes, making pharmacokinetic drug interactions uncommon .

Molecular Mechanism

This compound is the 9- t -butylglycylamido derivative of minocycline . This addition in the 9-position enables the drug to overcome the two major mechanisms of tetracycline resistance: tetracycline-specific efflux pump acquisition and ribosomal protection . More specifically, this compound is a poor substrate for tetracycline-specific efflux pumps, and it still attaches to ribosomes that have been modified by the Tet (M) protein .

Temporal Effects in Laboratory Settings

This compound provides parenteral therapy for complicated skin/skin-structure and intra-abdominal infections . The only prominent adverse effects are associated with tolerability, most notably nausea and vomiting .

Transport and Distribution

This compound is eliminated primarily via biliary excretion . Diminished renal function does not significantly alter its systemic clearance .

準備方法

合成経路と反応条件: チゲサイクリンの合成は、ミノサイクリンから始まり、いくつかの段階を踏みます。その方法の1つは、9-アミノミノサイクリン環要素塩酸塩をN-メチル-2-ピロリドンに溶解し、溶液を冷却し、次に活性トリアジンエステルを添加するというものです。 反応は制御された温度で行われ、その後結晶化して粗生成物を得ます .

工業的生産方法: チゲサイクリンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件の精密な制御が含まれます。 最終生成物は、通常、静脈内投与用の凍結乾燥粉末として得られます .

化学反応の分析

反応の種類: チゲサイクリンは、酸化、還元、置換など、さまざまな化学反応を起こします。 注目すべき反応の1つは、モノオキシゲナーゼTet(X4)との相互作用で、チゲサイクリンをヒドロキシル化し、特定の細菌株における耐性を引き起こします .

一般的な試薬と条件: チゲサイクリンの合成および反応で使用される一般的な試薬には、N-メチル-2-ピロリドン、活性トリアジンエステル、およびpH調整のためのさまざまな酸や塩基が含まれます。 反応条件には、多くの場合、制御された温度と特定の溶媒が含まれ、目的の化学変換を確保します .

生成される主な生成物: チゲサイクリンを含む反応から生成される主な生成物は、モノオキシゲナーゼTet(X4)の作用によるヒドロキシル化誘導体です。 この修飾は、細菌における耐性を引き起こす可能性があり、重要な研究分野となっています .

科学研究への応用

チゲサイクリンは、特に化学、生物学、医学、産業の分野において、幅広い科学研究への応用があります。化学では、それは抗生物質耐性のメカニズムと新しい抗生物質の開発を研究するためのモデル化合物として使用されます。生物学では、チゲサイクリンは、細菌タンパク質合成と抗生物質が細菌細胞に与える影響を調査するために使用されます。医学では、それは多剤耐性細菌感染症の治療に不可欠な薬物です。 産業的には、チゲサイクリンは、新しい抗菌剤の開発と試験に使用されます .

類似化合物との比較

チゲサイクリンは、その広範囲な活性と一般的な耐性機構を克服する能力により、テトラサイクリン系抗生物質の中でユニークです。類似の化合物には、ミノサイクリン、ドキシサイクリン、テトラサイクリンなどがあります。これらの抗生物質と比較して、チゲサイクリンはより広範囲の活性を持ち、多くの多剤耐性病原体に効果的です。 これは、重症で複雑な感染症の治療に貴重な選択肢となっています .

類似化合物のリスト:- ミノサイクリン

- ドキシサイクリン

- テトラサイクリン

チゲサイクリンのユニークな構造修飾と広範囲な活性は、これらの類似化合物と区別され、抗生物質耐性菌との闘いにおいて重要なツールとなっています。

特性

IUPAC Name |

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVUOXKZCCAWOJ-HJYUBDRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048581 | |

| Record name | Tigecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tigecycline, a glycylcycline, inhibits protein translation in bacteria by binding to the 30S ribosomal subunit and blocking entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents incorporation of amino acid residues into elongating peptide chains. Tigecycline carries a glycylamido moiety attached to the 9-position of minocycline. The substitution pattern is not present in any naturally occurring or semisynthetic tetracycline and imparts certain microbiologic properties to tigecycline. Tigecycline is not affected by the two major tetracycline resistance mechanisms, ribosomal protection and efflux. Accordingly, tigecycline has demonstrated in vitro and in vivo activity against a broad spectrum of bacterial pathogens. There has been no cross resistance observed between tigecycline and other antibiotics. Tigecycline is not affected by resistance mechanisms such as beta-lactamases (including extended spectrum beta-lactamases), target site modifications, macrolide efflux pumps or enzyme target changes (e.g. gyrase/topoisomerase). In vitro studies have not demonstrated antagonism between tigecycline and other commonly used antibacterial drugs. In general, tigecycline is considered bacteriostatic., Pro-inflammatory and pro-apoptotic mediators have been involved in the pathogenesis of neurodegenerative diseases. Tigecycline (Tig), a glycylcycline antibiotic and an analog of Minocycline, is shown to exert anti-inflammatory effects that are distinct from its anti-microbial activity. Its neuroprotective mechanism is unknown. In this study, we investigated the direct protective mechanisms of tigecycline against lipopolysaccharide (LPS)-induced Rat pheochromocytoma (PC12) cells. The results showed that tigecycline significantly attenuated the expression and the release of nuclear factor-kappa beta (NF-kappaB), tumor necrosis factor-alpha (TNF-a) and interleukin-1beta (IL-1beta), as well as nitric oxide (NO) levels in LPS-induced PC12 cells. In addition, tigecycline dose-dependently decreased cytochrome c release and caspase-3 activity. This later finding corroborated the results of decreased pro-apoptotic Bad, and increased anti-apoptotic Bcl-2 protein expression thus, confirming a neuroprotective effect of the drug in differentiated PC12 cells induced with LPS. The findings of /this/ study suggest new targets for tigecycline and support the potential for tigecycline to be investigated as a therapeutic agent for neurodegenerative disorders., Tigecycline is a glycylcycline antibiotic derived from the tetracycline group, that acts by inhibiting protein synthesis at the level of the bacterial ribosome. Tigecycline shows higher binding affinity than tetracyclines, being active against bacterial strains with either mechanism of tetracycline resistance (efflux and ribosomal protection). The fact that tigecycline overcomes most of the known tetracycline resistance mechanisms is interpreted as a result of steric hindrance due to the large substituent at position 9. Tigecycline showed a number of differences between the in vitro/in vivo antibacterial activity with respect to the tetracycline group that could be attributed to the specific interaction with a different region of the ribosomal A-site. Since mutational resistance to tetracyclines at the A-site is considered extremely rare, it is unlikely that mutational resistance to tigecycline will arise at the Asite. Tigecycline is able to inhibit mitochondrial protein synthesis in eukaryotic cells, which may have some toxicological relevance. However, in this respect tigecycline resembles classical tetracyclines and some other antimicrobial drugs inhibiting prokaryotic protein synthesis. In addition, the in vitro data show that tigecycline is active against microorganisms harbouring some tetracycline determinants of resistance. | |

| Record name | Tigecycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tigecycline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange powder or cake | |

CAS No. |

220620-09-7 | |

| Record name | Tigecycline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220620097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tigecycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tigecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4S,4aS,5aR,12aS)-9- [2-(tert-butylamino)acetamido] -4,7-bis (dimethylamino) -1,4,4a,5,5a,6,11, 12a-octahydro-3,10,12, 2a-tetrahydroxy-1, 11-dioxo-2-naphthacenecarboxamide (hydrochloride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIGECYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70JE2N95KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tigecycline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。